N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide
Description
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a heterocyclic compound featuring a 1,3,4-thiadiazole core substituted with a trifluoromethyl group at the 5-position, linked via a carboxamide bridge to a 2,3-dihydro-1,4-benzodioxine moiety. This structure combines electron-withdrawing (trifluoromethyl) and aromatic (benzodioxine) components, which are common in agrochemicals and pharmaceuticals due to their stability and bioactivity .
Properties
IUPAC Name |
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8F3N3O3S/c13-12(14,15)10-17-18-11(22-10)16-9(19)8-5-20-6-3-1-2-4-7(6)21-8/h1-4,8H,5H2,(H,16,18,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUBRQNLMIFLJBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)NC3=NN=C(S3)C(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8F3N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide typically involves multiple steps:
Formation of the Thiadiazole Ring: The synthesis begins with the preparation of the 1,3,4-thiadiazole ring. This can be achieved by reacting thiosemicarbazide with trifluoroacetic acid under reflux conditions to form 5-(trifluoromethyl)-1,3,4-thiadiazole.
Benzodioxine Synthesis: The benzodioxine moiety is synthesized separately, often starting from catechol. Catechol is reacted with chloroacetic acid in the presence of a base to form 2,3-dihydro-1,4-benzodioxine.
Coupling Reaction: The final step involves coupling the 5-(trifluoromethyl)-1,3,4-thiadiazole with the benzodioxine derivative. This is typically done using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) to form the desired carboxamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control would ensure consistency and efficiency in the production process.
Chemical Reactions Analysis
Types of Reactions
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), which may reduce the carboxamide group to an amine.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles like amines or thiols replace the trifluoromethyl group under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Amines, thiols, under basic or acidic conditions
Major Products
Oxidation: Sulfoxides, sulfones
Reduction: Amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
Chemistry: The compound’s unique structure makes it a valuable intermediate in the synthesis of more complex molecules. It can be used as a building block in the development of new materials with specific properties.
Biology: The compound has shown promise in biological assays, particularly for its potential anticancer activity.
Medicine: Due to its biological activity, the compound is being explored as a potential therapeutic agent. Its ability to inhibit certain enzymes and pathways makes it a candidate for drug development.
Industry: In the industrial sector, the compound can be used in the development of new polymers and materials with enhanced properties, such as increased stability and resistance to degradation.
Mechanism of Action
The mechanism by which N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide exerts its effects involves several molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes involved in cell proliferation and survival, such as tyrosine kinases and carbonic anhydrases.
Apoptosis Induction: It activates caspases, which are proteases that play a crucial role in the execution of apoptosis.
Signal Transduction Pathways: The compound can interfere with signal transduction pathways that regulate cell growth and differentiation, thereby exerting its therapeutic effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound is compared to structurally related molecules with variations in substituents, heterocyclic cores, and functional groups. Key comparisons are summarized below:
Table 1: Structural and Functional Comparison
| Compound Name | Molecular Formula | Substituents on Heterocycle | Core Structure | Primary Use | Reference |
|---|---|---|---|---|---|
| Target Compound | C₁₃H₁₀F₃N₃O₃S | 5-(trifluoromethyl) | 1,3,4-thiadiazole + benzodioxine | Unknown (herbicide candidate) | [3, 5] |
| Flufenacet | C₁₄H₁₃F₄N₃O₂S | 5-(trifluoromethyl) | 1,3,4-thiadiazole + acetamide | Herbicide | [3] |
| N-{5-[(4-methylbenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-2,3-dihydro-1,4-benzodioxine-2-carboxamide | C₁₈H₁₇N₃O₂S₂ | 5-(4-methylbenzylsulfanyl) | 1,3,4-thiadiazole + benzodioxine | Unknown | [2] |
| N-[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-1,3,4-oxadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide | C₁₉H₁₅N₃O₆ | 5-(benzodioxinyl) | 1,3,4-oxadiazole + benzodioxine | Unknown | [6] |
Key Observations:
Substituent Effects :
- The trifluoromethyl group in the target compound and flufenacet enhances lipophilicity and metabolic stability compared to the sulfanyl or benzodioxinyl substituents in analogs . This group is critical for binding to herbicide targets like acetolactate synthase (ALS) in plants .
- The 4-methylbenzylsulfanyl group in ’s compound may improve solubility but reduce membrane permeability compared to trifluoromethyl .
Core Structure Variations: Replacing thiadiazole with oxadiazole () alters electronic properties. The benzodioxine-carboxamide moiety in the target compound may confer better conformational rigidity compared to flufenacet’s flexible acetamide linker, influencing target selectivity .
Biological Activity :
- Flufenacet is a commercial herbicide inhibiting very-long-chain fatty acid (VLCFA) elongation. The target compound’s structural similarity suggests analogous modes of action, though its benzodioxine group may shift specificity toward other enzymes .
- Halogenated analogs in (e.g., bromo/chloro substitutions) show higher insecticidal activity but raise environmental persistence concerns. The target compound’s trifluoromethyl group balances efficacy and biodegradability .
Synthetic Feasibility :
- The benzodioxine-carboxamide scaffold (target compound) is synthetically accessible via coupling reactions, similar to flufenacet’s synthesis. However, introducing the trifluoromethyl group requires specialized fluorination techniques .
Biological Activity
N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]-2,3-dihydro-1,4-benzodioxine-2-carboxamide (CAS: 865660-10-2) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the current understanding of its biological activity, including antitumor and enzyme inhibitory effects, supported by data tables and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C12H8F3N3O3S with a molecular weight of 331.27 g/mol. The presence of a trifluoromethyl group and a thiadiazole ring contributes to its unique properties and biological activities.
Antitumor Activity
Recent studies have highlighted the antitumor potential of compounds containing the thiadiazole moiety. For instance, derivatives similar to this compound have shown promising results against various cancer cell lines.
| Compound | Cell Line | IC50 (μM) | Reference |
|---|---|---|---|
| Compound A | A549 (Lung Cancer) | 6.75 ± 0.19 | |
| Compound B | HCC827 (Lung Cancer) | 5.13 ± 0.97 | |
| Compound C | NCI-H358 (Lung Cancer) | 0.85 ± 0.05 |
In a study evaluating various derivatives, compounds with imidazolinyl groups exhibited high antitumor activity with IC50 values indicating significant cytotoxicity against lung cancer cell lines.
Enzyme Inhibition
The compound has also been investigated for its enzyme inhibitory properties. Notably, it demonstrated substantial inhibitory effects on enzymes such as α-amylase and α-glucosidase, which are critical in carbohydrate metabolism.
| Enzyme | IC50 (μM) | Comparison Standard |
|---|---|---|
| α-Amylase | 0.70 ± 0.01 to 30.80 ± 0.80 | Acarbose |
| α-Glucosidase | 0.80 ± 0.01 to 29.70 ± 0.40 | Acarbose |
These findings suggest that the compound could be beneficial in managing conditions like diabetes through its ability to inhibit carbohydrate-digesting enzymes .
The biological activity of this compound is believed to involve multiple mechanisms:
- Cell Cycle Arrest : The compound may induce cell cycle arrest in cancer cells, preventing their proliferation.
- Apoptosis Induction : It can trigger apoptotic pathways leading to programmed cell death in malignant cells.
- Enzyme Interaction : The structural features facilitate binding to active sites of targeted enzymes, inhibiting their function effectively.
Case Studies
A notable case study involved the synthesis and evaluation of various thiadiazole derivatives where this compound was included among tested compounds for cytotoxicity against HeLa cells. The results indicated a synergistic effect when combined with other moieties such as phthalimide .
Q & A
Basic: What are the optimal synthetic routes for this compound, and how can reaction conditions be optimized for yield and purity?
Answer:
The synthesis of thiadiazole derivatives typically involves cyclization of thiourea intermediates or coupling reactions. For this compound, a two-step approach is recommended:
Initial Coupling : React 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid with 5-(trifluoromethyl)-1,3,4-thiadiazol-2-amine using carbodiimide coupling agents (e.g., EDC or DCC) in anhydrous DMF or acetonitrile under nitrogen .
Cyclization Optimization : Post-coupling, cyclization can be achieved using iodine and triethylamine in DMF at reflux (80–100°C) for 1–3 hours. Monitoring via TLC (chloroform:acetone, 3:1) ensures minimal byproduct formation .
Key Considerations :
- Purity is enhanced by recrystallization from ethanol or acetic acid.
- Yield improvements (>85%) are achievable by maintaining strict anhydrous conditions and optimizing molar ratios (1:1.2 for amine:acid) .
Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers anticipate?
Answer:
Primary Techniques :
- ¹H/¹³C NMR :
- ¹H NMR : Expect signals for benzodioxine protons as a singlet at δ 4.2–4.5 ppm (CH₂) and aromatic protons at δ 6.8–7.2 ppm. The trifluoromethyl group on thiadiazole appears as a singlet at δ 3.9–4.1 ppm .
- ¹³C NMR : The carbonyl (C=O) resonates at δ 165–170 ppm, while CF₃ appears at δ 120–125 ppm (quartet, J = 280–300 Hz) .
- IR Spectroscopy : Strong absorption at 1670–1690 cm⁻¹ (amide C=O) and 1120–1140 cm⁻¹ (C-F stretching) .
Advanced Confirmation : - X-ray Crystallography : Resolves molecular conformation; the thiadiazole and benzodioxine rings typically form a dihedral angle of 45–60°, influencing reactivity .
Advanced: How can structure-activity relationship (SAR) studies be designed to evaluate the impact of trifluoromethyl and benzodioxine moieties on biological activity?
Answer:
Methodology :
Analog Synthesis : Replace trifluoromethyl with -CH₃, -Cl, or -CF₂H and modify benzodioxine to dihydroquinoline or benzofuran. Use the same coupling/cyclization protocol .
Biological Assays :
- Antimicrobial : MIC testing against Gram-positive (e.g., S. aureus) and fungal (e.g., C. albicans) strains.
- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7).
Data Interpretation :
- Trifluoromethyl enhances lipophilicity and membrane penetration, increasing potency against hydrophobic targets. Benzodioxine’s electron-rich ring may improve DNA intercalation .
Advanced: What strategies are recommended for resolving contradictions in biological activity data across different in vitro models?
Answer:
Root Cause Analysis :
- Solubility Variability : Use DMSO stocks (<1% v/v) and confirm compound stability via HPLC before assays .
- Cell Line Heterogeneity : Normalize data using positive controls (e.g., doxorubicin for cytotoxicity) and validate with ≥3 biological replicates .
Statistical Approaches : - Apply ANOVA with post-hoc Tukey tests to compare IC₅₀ values. Contradictions in antimicrobial activity (e.g., pH-dependent efficacy) may require adjusting assay media pH to physiological levels (7.4) .
Advanced: What crystallographic methods are suitable for determining the molecular conformation of this compound, and how does its solid-state structure influence reactivity?
Answer:
Crystallography Protocol :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. Solve structures via direct methods (ShelXT) and refine with ShelXL .
- Key Observations :
- The trifluoromethyl group adopts a staggered conformation, minimizing steric clash with the thiadiazole ring.
- Hydrogen bonding between amide N-H and benzodioxine oxygen enhances crystal packing, reducing solubility .
Reactivity Implications :
- Solid-state π-π stacking between aromatic rings may slow dissolution rates, necessitating co-solvents (e.g., PEG-400) for in vivo studies .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
